

Br-PEG3-OH: A Technical Guide to Chemical Properties and Stability

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Compound of Interest

Compound Name: *Br-PEG3-OH*

Cat. No.: *B1667889*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties, stability, and handling of **Br-PEG3-OH** (1-(2-Bromoethoxy)-2-(2-hydroxyethoxy)ethane), a heterobifunctional linker essential in bioconjugation, PROTAC development, and advanced drug delivery systems.

Core Chemical and Physical Properties

Br-PEG3-OH is a versatile polyethylene glycol (PEG) derivative featuring a terminal bromide and a hydroxyl group. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further derivatization.^{[1][2]} The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media.^{[1][2]}

The fundamental properties of **Br-PEG3-OH** (CAS Number: 57641-67-5) are summarized below.

Property	Value
Molecular Formula	C ₆ H ₁₃ BrO ₃
Molecular Weight	213.07 g/mol
Appearance	Colorless to light yellow liquid
Purity	Typically ≥95%
Boiling Point	276.3 ± 20.0 °C (Predicted)
Density	1.411 ± 0.06 g/cm ³ (Predicted)
Solubility	Soluble in Water, DMSO, DMF, DCM
Storage	Short-term (days to weeks) at 0-4 °C; Long-term (months to years) at -20°C

(Data sourced from multiple chemical suppliers and databases)[1][2][3][4][5]

Stability and Handling

The stability of **Br-PEG3-OH** is critical for its successful application. Key considerations include:

- **Reactivity:** The primary reactive site is the alkyl bromide, which readily undergoes S_N2 reactions with nucleophiles such as thiols (from cysteine) and amines (from lysine or N-termini).[1][2] The reactivity of the bromide group makes the linker susceptible to hydrolysis in aqueous environments over prolonged periods.[6] Therefore, stock solutions should be prepared in anhydrous solvents and used promptly.
- **Storage:** For long-term stability, the compound must be stored in a dry, dark environment at -20°C.[1][2] It is stable enough for shipping at ambient temperatures for a few weeks.[2] Before use, it should be equilibrated to room temperature before opening to prevent moisture condensation.
- **pH Considerations:** Reactions with thiols are typically more efficient at a pH of 8.0-9.0. Amine alkylation also benefits from a basic pH to ensure the amine is deprotonated and

nucleophilic. Acidic conditions will protonate amines, reducing their nucleophilicity, while strongly basic conditions may promote side reactions.

Experimental Protocols

The following is a general protocol for the conjugation of **Br-PEG3-OH** to a primary amine-containing substrate, a common step in linker chemistry.

General Protocol for Amine Alkylation

Objective: To form a stable secondary amine bond by reacting **Br-PEG3-OH** with a primary amine.

Materials:

- Amine-containing substrate (e.g., a small molecule, peptide)
- **Br-PEG3-OH**
- Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
- Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Potassium Carbonate - K_2CO_3)
- Inert gas (Nitrogen or Argon)
- Reaction vessel and stirring apparatus
- Analytical tools for monitoring (TLC or LC-MS)
- Purification system (e.g., Preparative HPLC with a C18 column)

Procedure:

- Under an inert atmosphere, dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.
- Add the base (2-3 equivalents) to the solution. If using a solid base like K_2CO_3 , ensure it is finely ground. Stir for 15 minutes.

- In a separate vial, dissolve **Br-PEG3-OH** (1.2 to 1.5 equivalents) in a minimal amount of anhydrous DMF.
- Add the **Br-PEG3-OH** solution dropwise to the stirring substrate solution.
- Heat the reaction mixture to a temperature between room temperature and 60°C. The optimal temperature depends on the reactivity of the amine.
- Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, cool the mixture to room temperature and quench the reaction by adding a small amount of water.
- Remove the solvent under reduced pressure.
- Purify the crude product by preparative HPLC to isolate the desired mono-alkylated product.

Note: A common challenge is over-alkylation. Using an excess of the amine substrate can favor mono-alkylation.[7][8]



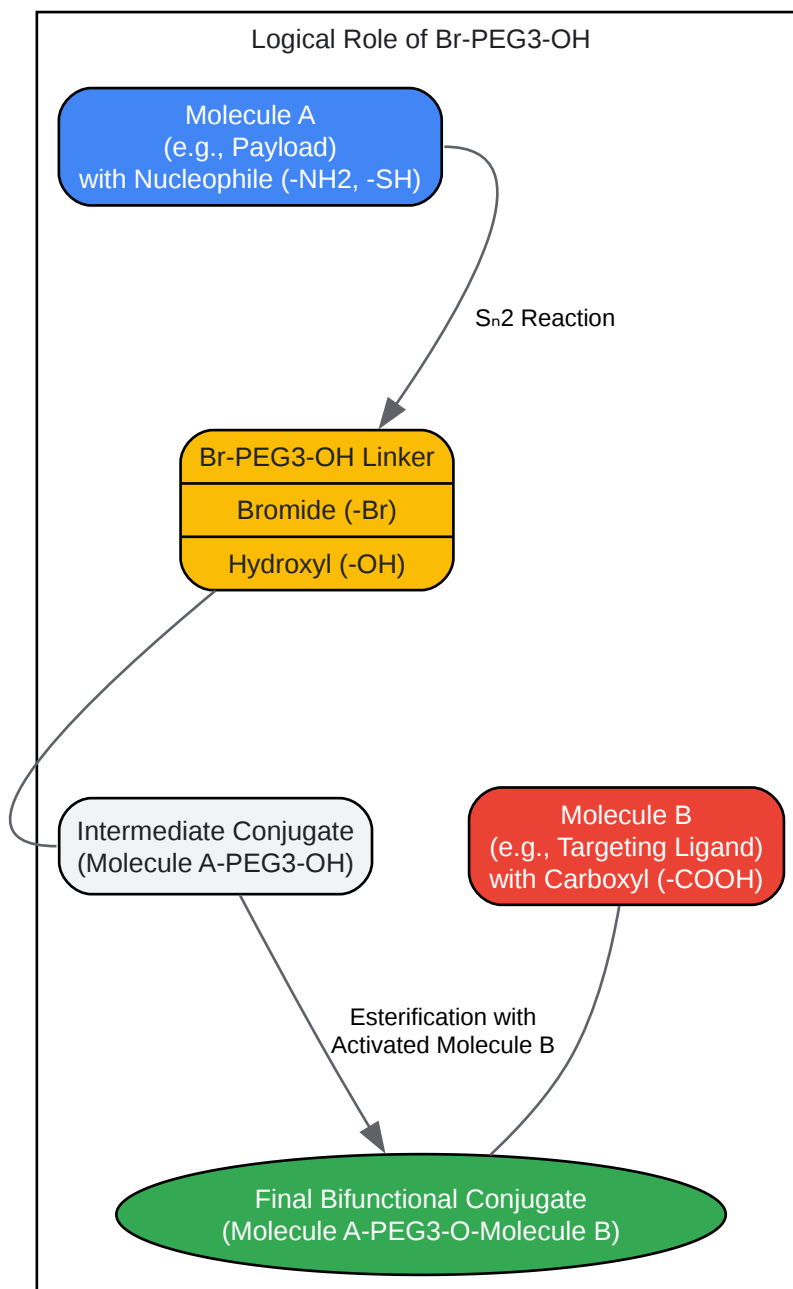
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Workflow for Amine Alkylation using **Br-PEG3-OH**

Application Logic: Bifunctional Linkage

Br-PEG3-OH is fundamentally a bifunctional linker. Its utility lies in its ability to connect two different molecular entities, for example, a targeting ligand and a therapeutic payload, which is the core principle behind Antibody-Drug Conjugates (ADCs) and PROTACs.[5][9]

The logical workflow for its application involves sequential or orthogonal reactions with its two functional ends.



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Application logic of **Br-PEG3-OH** as a linker

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